molecular formula C19H17N5O2 B2841016 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2310125-76-7

4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No. B2841016
CAS RN: 2310125-76-7
M. Wt: 347.378
InChI Key: BLEKSMKDZAUXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in several studies.

Scientific Research Applications

Receptor Binding and Potential Ligand Properties

Research has shown that compounds structurally similar to 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one have potential as receptor ligands. For instance, studies on compounds like 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine have demonstrated their ability to bind to dopamine receptors. These compounds exhibit varying affinities for different dopamine receptor subtypes, indicating their potential as selective receptor ligands (Guca, 2014).

Applications in Pharmacological Characterization

The incorporation of pyrazolo[1,5-a]pyridine moieties, as seen in compounds structurally related to 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one, has been used to develop high-affinity dopamine receptor partial agonists. These compounds are notable for their G protein-biased partial agonism at dopamine D2 receptors. Such pharmacological characterization is crucial for the development of novel therapeutics, particularly in the field of neuropsychiatric disorders (Möller et al., 2017).

Molecular Docking and In Silico Studies

Molecular docking studies involving similar compounds have revealed moderate to good binding energies on target proteins. This suggests their potential application in the design of molecules with specific biological activities. In silico screenings are increasingly important in early-stage drug discovery, providing insights into the interaction between small molecules and biological targets (Flefel et al., 2018).

Synthesis and Chemical Reactivity

The synthesis of related compounds, like 3- and 4-(1H-azol-1-yl)piperidines, demonstrates the reactivity and versatility of these chemical structures. The ability to undergo various chemical transformations makes them suitable for the development of diverse chemical entities with potential biological activities (Shevchuk et al., 2012).

Antibacterial and Antifungal Applications

Compounds with similar structures have shown promising antibacterial and antifungal activities, suggesting their potential use in addressing microbial resistance. The synthesis of these compounds and their evaluation against various pathogens highlight their importance in medicinal chemistry (Bildirici et al., 2007).

properties

IUPAC Name

4-(3-pyrazol-1-ylbenzoyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18-14-22(11-12-23(18)17-7-1-2-8-20-17)19(26)15-5-3-6-16(13-15)24-10-4-9-21-24/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEKSMKDZAUXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one

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